azepan-1-yl(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)methanone

CAS No.: 1474056-81-9

Cat. No.: VC7059078

Molecular Formula: C15H19N3O3S

Molecular Weight: 321.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1474056-81-9 |

|---|---|

| Molecular Formula | C15H19N3O3S |

| Molecular Weight | 321.4 |

| IUPAC Name | azepan-1-yl-(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)methanone |

| Standard InChI | InChI=1S/C15H19N3O3S/c1-11-6-7-13-12(10-11)16-17-14(22(13,20)21)15(19)18-8-4-2-3-5-9-18/h6-7,10,16H,2-5,8-9H2,1H3 |

| Standard InChI Key | JPZVFGASEDAMET-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCCCCC3 |

Introduction

Structural Features:

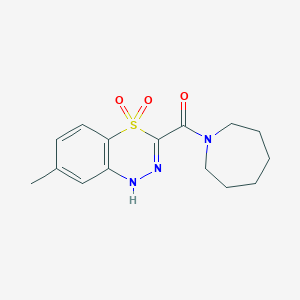

The compound consists of a benzothiadiazine core functionalized with a methyl group at position 7 and a methanone group linked to an azepane (a seven-membered nitrogen-containing ring). The benzothiadiazine moiety contains two sulfonyl groups contributing to its dioxido configuration.

Chemical Descriptors:

| Descriptor Type | Value |

|---|---|

| InChIKey | JPZVFGASEDAMET-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCCCCC3 |

Synthesis and Derivation

The synthesis of azepan-1-yl(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)methanone likely involves the following steps:

-

Formation of the Benzothiadiazine Core:

Starting from a substituted aniline derivative, cyclization with sulfur-containing reagents (e.g., sulfur dioxide or thionyl chloride) can yield the benzothiadiazine framework. -

Functionalization with an Azepane Group:

A coupling reaction (e.g., amide bond formation) between the benzothiadiazine derivative and azepane can be achieved using carbodiimides or other activating agents.

This synthetic route allows for modifications to optimize pharmacological properties.

Predicted Applications:

-

Antihypertensive Agents:

Benzothiadiazines are structurally related to thiazide diuretics, suggesting this compound may influence ion channels or renal function. -

Antimicrobial Activity:

Sulfonamide groups are common in antibiotics; this compound could exhibit antibacterial or antifungal properties. -

Neurological Disorders:

Azepane-containing compounds have been investigated for their role as receptor modulators in neurological pathways.

Further research is required to confirm these activities experimentally.

Computational Insights

Computational chemistry tools provide insights into the reactivity and interaction potential of the compound:

Molecular Docking:

Preliminary docking studies could explore binding affinity to biological targets such as enzymes or receptors.

ADMET Predictions:

| Parameter | Prediction |

|---|---|

| Absorption | Moderate (polar groups may limit permeability) |

| Distribution | High plasma protein binding expected |

| Metabolism | Likely metabolized by sulfonamide-cleaving enzymes |

| Toxicity | Low predicted toxicity; further testing needed |

Data Table: Key Identifiers

| Identifier Type | Value |

|---|---|

| PubChem CID | 51042821 |

| CAS Registry Number | 1474056-81-9 |

| CHEMBL ID | CHEMBL4993445 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume